molecular formula C13H18O2 B1395148 5-Isopropyl-2-propoxybenzaldehyde CAS No. 883538-79-2

5-Isopropyl-2-propoxybenzaldehyde

Cat. No. B1395148
CAS RN: 883538-79-2
M. Wt: 206.28 g/mol
InChI Key: IZYIRLVTOAYCQJ-UHFFFAOYSA-N
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Description

5-Isopropyl-2-propoxybenzaldehyde is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is primarily used for research and development .


Physical And Chemical Properties Analysis

5-Isopropyl-2-propoxybenzaldehyde has a molecular weight of 206.28 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Chemical Reactions and Synthesis

5-Isopropyl-2-propoxybenzaldehyde is involved in various chemical reactions and synthesis processes. For instance, it has been used in the study of chalcogenide-TiCl4-mediated reactions, demonstrating its role in organic synthesis and chemical reactions (Kataoka et al., 2000). Additionally, the compound plays a part in the synthesis of novel 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, highlighting its utility in creating new chemical entities (Alkan et al., 2008).

Molecular Studies and Isomerism

In molecular studies, the isomerism of similar compounds, such as 2,5-dimethoxybenzaldehyde, has been explored using density functional theory (DFT). This research provides insights into the molecular behavior and properties of compounds related to 5-Isopropyl-2-propoxybenzaldehyde (Al‐Zaqri et al., 2020).

Environmental Applications

5-Isopropyl-2-propoxybenzaldehyde also finds applications in environmental science. For example, its derivatives have been used in the enrichment and detection of trace amounts of copper(II) ions in water samples, demonstrating its potential in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-Isopropyl-2-propoxybenzaldehyde have been synthesized and evaluated for antimicrobial activity, illustrating the compound's relevance in drug discovery and medicinal chemistry (Malhotra et al., 2012).

Catalysis and Organic Transformations

The compound and its derivatives are involved in catalysis and organic transformations. For example, they have been used in selective ortho-bromination of substituted benzaldoximes, showcasing their utility in facilitating specific chemical reactions (Dubost et al., 2011).

Material Science

In material science, 5-Isopropyl-2-propoxybenzaldehyde-related compounds are studied for their properties and applications. The compound's derivatives have been analyzed for their solubility and thermodynamics in various organic solvents, providing essential data for material processing and formulation (Wang et al., 2017).

Safety And Hazards

When handling 5-Isopropyl-2-propoxybenzaldehyde, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental exposure, follow the first aid measures provided .

properties

IUPAC Name

5-propan-2-yl-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-7-15-13-6-5-11(10(2)3)8-12(13)9-14/h5-6,8-10H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYIRLVTOAYCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280906
Record name 5-(1-Methylethyl)-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-2-propoxybenzaldehyde

CAS RN

883538-79-2
Record name 5-(1-Methylethyl)-2-propoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883538-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methylethyl)-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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